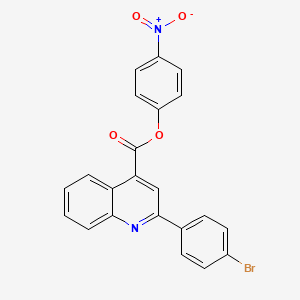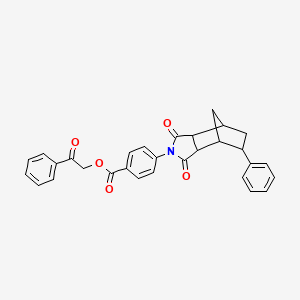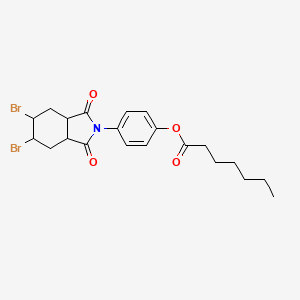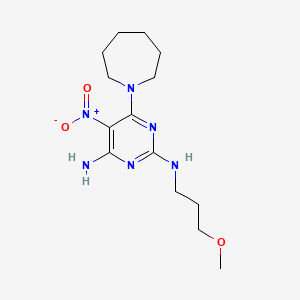![molecular formula C21H17N5O8S2 B12462637 N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea is a complex organic compound that features a thiourea backbone substituted with a dinitrobenzoyl group and a methoxyphenylsulfamoyl group
Métodos De Preparación
The synthesis of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea typically involves multiple steps:
Formation of the thiourea backbone: This can be achieved by reacting an isothiocyanate with an amine under mild conditions.
Introduction of the dinitrobenzoyl group: This step involves the acylation of the thiourea with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the methoxyphenylsulfamoyl group: This can be done by reacting the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted products.
Aplicaciones Científicas De Investigación
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea involves its interaction with specific molecular targets. The dinitrobenzoyl group can participate in electron transfer reactions, while the methoxyphenylsulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea can be compared with similar compounds such as:
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}urea: This compound lacks the thiourea backbone, which can affect its reactivity and biological activity.
1-(3,5-Dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea derivatives: Various derivatives can be synthesized by modifying the substituents on the thiourea backbone, leading to compounds with different properties and applications.
The uniqueness of 1-(3,5-dinitrobenzoyl)-3-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}thiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H17N5O8S2 |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
N-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H17N5O8S2/c1-34-18-6-2-15(3-7-18)24-36(32,33)19-8-4-14(5-9-19)22-21(35)23-20(27)13-10-16(25(28)29)12-17(11-13)26(30)31/h2-12,24H,1H3,(H2,22,23,27,35) |
Clave InChI |
FTHKGHUHDABXSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-dimethoxyphenyl)methylideneamino]-2-methoxy-4-methylbenzamide](/img/structure/B12462554.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)

![5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B12462583.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12462589.png)
![2-{[4-(2,4-Dichlorophenoxy)phenyl]carbamoyl}benzoic acid](/img/structure/B12462603.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462604.png)

![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)

![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)
